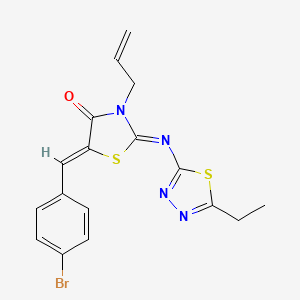

(2Z,5Z)-3-allyl-5-(4-bromobenzylidene)-2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)thiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(2Z,5Z)-3-allyl-5-(4-bromobenzylidene)-2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)thiazolidin-4-one" is a derivative of thiazolidinone, a heterocyclic compound that has garnered interest due to its potential biological activities. Thiazolidinones are known to possess a wide range of pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities . The presence of a 1,3,4-thiadiazol moiety and a 4-bromobenzylidene group in the compound suggests that it may exhibit significant biological activity, as these substituents have been associated with enhanced biological effects in related compounds .

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the reaction of a primary amine with an isothiocyanate and an α-haloketone or α-haloester. In the case of the compound , the synthesis could potentially involve the reaction of an allyl-thiourea with a 4-bromobenzylidene derivative and an ethyl-substituted 1,3,4-thiadiazol compound. This method is similar to the one-pot, three-component reactions described for the synthesis of other thiazolidinone derivatives, which proceed via symmetrical or unsymmetrical thiourea intermediates .

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by the presence of a thiazolidinone ring, which can adopt various conformations depending on the substituents attached to it. For instance, a related compound with a 4-methoxyphenyl ring was found to be almost perpendicular to the thiadiazole ring, indicating that the substituents can significantly influence the overall molecular conformation . The dihedral angles between the rings and the planarity of the substituents can affect the compound's ability to interact with biological targets.

Chemical Reactions Analysis

Thiazolidinone derivatives can undergo various chemical reactions, which can be utilized to further modify the compound or to study its reactivity. For example, the reaction of thiazolidinone derivatives with ethanol and amines can lead to the formation of esters and amides, respectively . These reactions can be used to introduce additional functional groups that may alter the compound's biological activity or physicochemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives, including the compound , can be predicted in silico and are crucial for understanding their drug likeness and potential as therapeutic agents. The crystal structure of a closely related compound revealed the presence of hydrogen bonding motifs, which can influence the compound's solubility and stability . The physicochemical properties, such as lipophilicity, molecular weight, and hydrogen bond donor/acceptor count, are important parameters that can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile .

Applications De Recherche Scientifique

Antimicrobial and Antifungal Properties

Research has demonstrated the significant biological activity of thiazolidin-4-one derivatives against various microorganisms. The compound TA3, closely related to the chemical structure of interest, has shown notable effectiveness against fungal strains (Aggarwal & Jain, 2021). Additionally, other studies have highlighted the antimicrobial potential of similar compounds in various microbial strains, further establishing the relevance of thiazolidin-4-one derivatives in antimicrobial research (Deep et al., 2014).

Potential in Cancer Treatment

Compounds with thiazolidin-4-one and 1,3,4-thiadiazole moieties have been studied for their anticancer properties. One study identified several thiazolidinone derivatives with high antifibrotic activity, similar in effect to Pirfenidone, and without scavenging superoxide radicals, indicating a potential role in cancer treatment (Kaminskyy et al., 2016). Another research found that 5-ene-2-amino(imino)-4-thiazolidinones exhibit promising anticancer properties, especially against leukemia cell lines, suggesting their potential as therapeutic agents in oncology (Subtelna et al., 2020).

Anticonvulsant Activities

Thiazole-bearing hybrids of 2-imino-4-thiazolidinone have been synthesized and evaluated for their anticonvulsant properties. Some compounds in this category showed excellent activity in models of pentylenetetrazole-induced seizures and maximal electroshock seizure tests, indicating their potential as new anticonvulsants (Mishchenko et al., 2020).

Propriétés

IUPAC Name |

(2Z,5Z)-5-[(4-bromophenyl)methylidene]-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)imino]-3-prop-2-enyl-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN4OS2/c1-3-9-22-15(23)13(10-11-5-7-12(18)8-6-11)24-17(22)19-16-21-20-14(4-2)25-16/h3,5-8,10H,1,4,9H2,2H3/b13-10-,19-17- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQXJWJAHRDSOJ-FBAIOFKCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)Br)S2)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NN=C(S1)/N=C\2/N(C(=O)/C(=C/C3=CC=C(C=C3)Br)/S2)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B3002383.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B3002385.png)

![Ethyl 2-[[(Z)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B3002389.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B3002390.png)

![4-(dimethylamino)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B3002391.png)

![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-methyl-N-phenylbenzamide](/img/structure/B3002396.png)

![N-[[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methyl]-2-chloroacetamide](/img/structure/B3002398.png)

![N'-(3,4-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B3002403.png)

![1-(2-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B3002404.png)

![2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B3002405.png)